[(5-fluorothiophen-2-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a combination of fluorinated thiophene and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps:
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Formation of the 5-fluorothiophen-2-ylmethyl intermediate
Starting Material: 5-fluorothiophene
Reagents: Methylating agents such as methyl iodide
Conditions: Base such as sodium hydride in an aprotic solvent like dimethylformamide
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Formation of the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethyl intermediate
Starting Material: 1-methyl-5-(trifluoromethyl)-1H-pyrazole
Conditions: Base such as potassium carbonate in an aprotic solvent like acetonitrile
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Coupling of the intermediates
Reagents: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC)
Conditions: Solvent such as dichloromethane
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions:
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives of the thiophene and pyrazole rings
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride
Conditions: Anhydrous solvents
Products: Reduced derivatives of the thiophene and pyrazole rings
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Substitution
Reagents: Halogenating agents such as bromine
Conditions: Organic solvents
Products: Substituted derivatives at the fluorine or trifluoromethyl positions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Bromine, chlorine
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Polymer Chemistry: Used in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine depends on its application:
Biochemical Probes: It may interact with specific enzymes or proteins, altering their activity.
Drug Development: It may bind to specific receptors or enzymes, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
- (5-bromothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the thiophene and pyrazole rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H11F4N3S |
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Molecular Weight |
293.29 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C11H11F4N3S/c1-18-10(11(13,14)15)7(5-17-18)4-16-6-8-2-3-9(12)19-8/h2-3,5,16H,4,6H2,1H3 |
InChI Key |
SXMFJENISRSLAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CNCC2=CC=C(S2)F)C(F)(F)F |
Origin of Product |
United States |
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